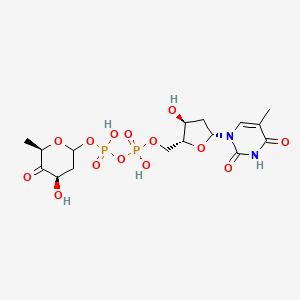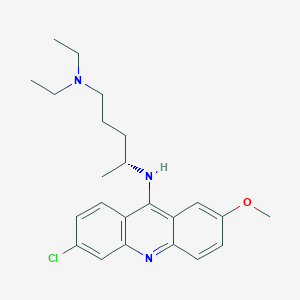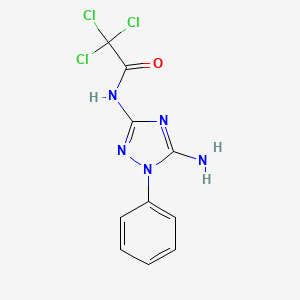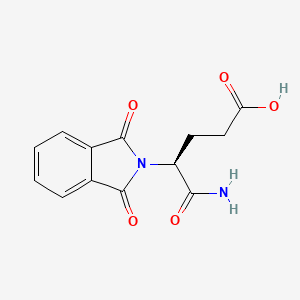
Oxido(dioxo)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metavanadate is a vanadium oxoanion in which a central vanadium is divalently bound to two oxygens and monovalently bound to a hydroxide.
Oxyvanadium ions in various states of oxidation. They act primarily as ion transport inhibitors due to their inhibition of Na(+)-, K(+)-, and Ca(+)-ATPase transport systems. They also have insulin-like action, positive inotropic action on cardiac ventricular muscle, and other metabolic effects.
Properties
CAS No. |
37353-31-4 |
|---|---|
Molecular Formula |
O3V- |
Molecular Weight |
98.94 g/mol |
IUPAC Name |
oxido(dioxo)vanadium |
InChI |
InChI=1S/3O.V/q;;-1; |
InChI Key |
ALTWGIIQPLQAAM-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)=O |
Canonical SMILES |
[O-][V](=O)=O |
Key on ui other cas no. |
37353-31-4 |
Synonyms |
Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)




![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)



